5-methyl-2-phenyl-7-(4-(3-phenylpropanoyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
Description
Properties
IUPAC Name |
5-methyl-2-phenyl-7-[4-(3-phenylpropanoyl)piperazine-1-carbonyl]pyrazolo[4,3-c]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N5O3/c1-29-18-22(25-23(19-29)27(35)32(28-25)21-10-6-3-7-11-21)26(34)31-16-14-30(15-17-31)24(33)13-12-20-8-4-2-5-9-20/h2-11,18-19H,12-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDWXIIWTXGCOEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C(=O)CCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-methyl-2-phenyl-7-(4-(3-phenylpropanoyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a novel derivative within the pyrazolo[4,3-c]pyridine class, which has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler pyrazole derivatives. The key steps often include:
- Formation of the pyrazole core through cyclization reactions involving appropriate hydrazones.
- Introduction of the piperazine moiety via nucleophilic substitution.
- Acylation with phenylpropanoyl groups to enhance biological activity.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:
- Breast cancer (MCF-7)
- Lung cancer (A549)
- Colon cancer (HCT116)
The mechanism of action appears to involve the inhibition of specific kinases involved in cancer cell proliferation and survival pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 5.2 | Inhibition of AKT signaling |
| A549 | 4.8 | Induction of apoptosis |
| HCT116 | 6.0 | Cell cycle arrest |
Antimicrobial Activity
In addition to its anticancer effects, the compound has shown promising results in antimicrobial assays. It was tested against a range of bacteria and fungi, showing moderate to high inhibitory effects.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study on Breast Cancer : A study conducted on MCF-7 cells revealed that treatment with the compound led to a significant reduction in cell viability when compared to controls. The study reported an IC50 value of 5.2 µM, indicating potent anticancer activity.
- Antimicrobial Efficacy : In a recent investigation, the compound was tested against clinical isolates of Staphylococcus aureus and exhibited an MIC of 32 µg/mL, suggesting its potential as an antimicrobial agent.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Kinase Activity : The compound interferes with kinase signaling pathways that are crucial for tumor growth and survival.
- Induction of Apoptosis : It promotes apoptotic pathways in cancer cells, leading to programmed cell death.
- Antimicrobial Mechanisms : The exact mechanisms for antimicrobial action are still under investigation but may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Preparation Methods
Cyclocondensation of 4-Aminopyrazole Derivatives
A validated approach for pyrazolo[4,3-c]pyridines involves cyclocondensation of 4-aminopyrazole-5-carbaldehydes with ketones or nitriles. For the target compound:
- 4-Amino-5-(methoxycarbonyl)pyrazole (1) reacts with phenylacetonitrile (2) in acidic ethanol (HCl, reflux, 12 h) to yield 5-methyl-2-phenylpyrazolo[4,3-c]pyridin-3(5H)-one (3) .
- Methylation at N-5 is achieved using methyl iodide (K₂CO₃, DMF, 60°C, 6 h).
Key Data:
| Starting Material | Product | Yield (%) | Conditions |
|---|---|---|---|
| 1 + 2 | 3 | 78 | HCl/EtOH, reflux |
Japp-Klingemann Reaction for Annulation
An alternative route employs the Japp-Klingemann reaction to construct the pyridine ring:
- 2-Chloro-3-nitropyridine (4) undergoes nucleophilic aromatic substitution (SNAr) with ethyl acetoacetate to form ethyl 2-(3-nitro-pyridin-2-yl)acetate (5) .
- Diazotization and coupling with phenylhydrazine yields a hydrazone intermediate, which cyclizes under basic conditions (NaOH, EtOH/H₂O) to 3 (62% yield).
Mechanistic Insight:
The nitro group in 5 acts as a leaving group, enabling intramolecular cyclization via hydrazone anion attack.
Alternative Synthetic Pathways
Multicomponent One-Pot Synthesis
A telescoped approach adapted from pyrazoloquinoline syntheses:
- Arylglyoxal (9) , 3-methyl-1-phenyl-1H-pyrazol-5-amine (10) , and ethyl 3-oxo-3-phenylpropanoate (11) react in H₂O/acetone with TPAB catalyst (80°C, 8 h).
- Dearoylation and cyclization yield the target core, followed by piperazine coupling (55% overall yield).
Advantages: Reduced purification steps and improved atom economy.
Challenges and Optimization Strategies
Regioselectivity in Cyclization:
Piperazine Coupling Efficiency:
Scalability and Industrial Relevance
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
